(E)-1-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea
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Overview
Description
The compound is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, which includes two fused rings, a benzene ring and a pyrimidine ring . The presence of the fluorobenzyl group suggests that it might have interesting biological properties, as fluorine is often used in medicinal chemistry to modify the properties of bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinazolinone core, with the fluorobenzyl group at the 3-position and a phenylurea moiety attached via a double bond at the 1-position .Chemical Reactions Analysis
As a quinazolinone derivative, this compound could potentially undergo a variety of chemical reactions. The reactivity of the compound would likely be influenced by the electron-withdrawing fluorobenzyl group and the electron-donating phenylurea group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the fluorobenzyl group could increase the lipophilicity of the compound, which might influence its solubility and permeability .Scientific Research Applications
Antimicrobial Applications
A series of derivatives similar to the compound have been synthesized with the aim of developing potential antimicrobials. These compounds showed activity against a range of microorganisms, indicating their potential as antimicrobial agents. For instance, a series including 1-(substitutedbenzylidene)-4-(4-(2-(methyl/phenyl)-4-oxoquinazolin-3(4H)-yl) phenyl)semicarbazide derivatives demonstrated in vitro antibacterial and antifungal properties against human pathogenic microorganisms, with compound 5j found to be very active compared to others in the series (Saravanan, Alagarsamy, & Prakash, 2015).
Anticancer Applications
Additionally, the compound's derivatives have been explored for their anticancer potentials. A series of 3-(5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl)-2-phenylquinazolin-4(3H)-one derivatives exhibited in vitro antimicrobial and anticancer potentials. Notably, one derivative was found to be the most active antimicrobial agent, and another showed significant anticancer activity against human colon cancer cell lines, suggesting their potential utility in anticancer therapy (Deep et al., 2013).
Interaction Studies with Biological Molecules
Research has also been conducted on the interaction of fluorine substituted dihydroquinazoline derivatives with human serum albumin (HSA). The studies revealed that these derivatives could bind to HSA, inducing conformation and secondary structure changes. This interaction was primarily through hydrophobic forces, with fluorine substitution enhancing the affinity to some extent. These insights suggest a potential for modulating drug-HSA interactions, which could influence drug efficacy and distribution (Wang et al., 2016).
Future Directions
Properties
IUPAC Name |
1-[3-[(4-fluorophenyl)methyl]-2-oxoquinazolin-4-yl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O2/c23-16-12-10-15(11-13-16)14-27-20(18-8-4-5-9-19(18)25-22(27)29)26-21(28)24-17-6-2-1-3-7-17/h1-13H,14H2,(H2,24,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBDJTPBPDJLNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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